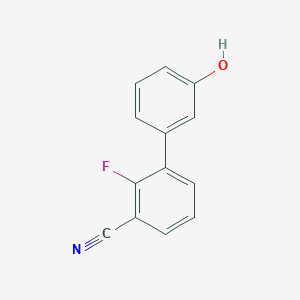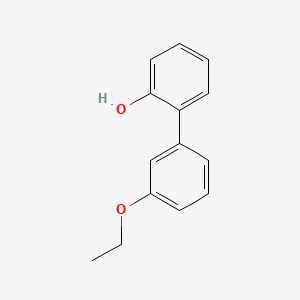
2-(3-Fluoro-4-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-4-methoxyphenyl)phenol, or 2-FMP, is a phenolic compound that has been studied for its potential applications in the field of science and technology. It is a versatile compound that has been used in a variety of research applications, including synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
2-FMP has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as drugs, dyes, and fragrances. It has also been used in the development of new drugs, as well as in the study of biochemical and physiological processes. Additionally, 2-FMP has been used in the study of enzyme kinetics and in the investigation of the mechanisms of drug action.
Mécanisme D'action
2-FMP has been found to act as a reversible inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and inhibits its activity, resulting in the inhibition of the enzyme's catalytic activity. Additionally, 2-FMP has been found to be a competitive inhibitor of the enzyme phospholipase A2 (PLA2). This inhibition results in the inhibition of the enzyme's activity, resulting in the inhibition of the synthesis of arachidonic acid, an important precursor of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
2-FMP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, it has been found to inhibit the activity of phospholipase A2 (PLA2), which is involved in the synthesis of arachidonic acid, an important precursor of prostaglandins and other inflammatory mediators. Furthermore, 2-FMP has been found to have antioxidant activity, which may be beneficial in the prevention and treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-FMP has a number of advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and can be stored for long periods of time. Furthermore, it is a relatively non-toxic compound and can be safely handled in the laboratory. However, there are some limitations to using 2-FMP in laboratory experiments. It can be difficult to accurately measure the concentration of 2-FMP in solutions, and it can be difficult to control the rate of reaction when using 2-FMP in synthesis reactions.
Orientations Futures
The potential future directions for the use of 2-FMP are numerous. It could be used in the development of new drugs, as well as in the study of biochemical and physiological processes. Additionally, it could be used in the study of enzyme kinetics and in the investigation of the mechanisms of drug action. Furthermore, it could be used in the development of new fragrances and dyes, as well as in the synthesis of a variety of compounds. Finally, 2-FMP could be used in the development of new antioxidants, which could be beneficial in the prevention and treatment of various diseases.
Méthodes De Synthèse
2-FMP can be synthesized using a variety of methods, including the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of a phenol and an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide, to produce an ether. The Mitsunobu reaction involves the reaction of an alcohol with a phenol in the presence of a base and a phosphine, such as triphenylphosphine, to produce a phenolic ether. Both methods are efficient and cost-effective ways to synthesize 2-FMP.
Propriétés
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-7-6-9(8-11(13)14)10-4-2-3-5-12(10)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHKJDLJGZHWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683498 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-76-0 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














